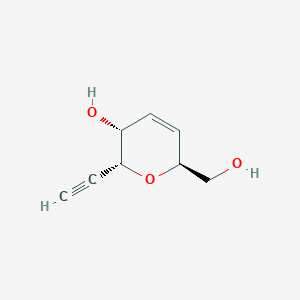
2-Decylbutanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decylbutanedinitrile is an organic compound with the molecular formula C14H24N2 It is characterized by the presence of two nitrile groups (-CN) attached to a butane backbone, with a decyl group (C10H21) substituent
準備方法
Synthetic Routes and Reaction Conditions
2-Decylbutanedinitrile can be synthesized through the reaction of alkyl dihalides with cyanide ions. One common method involves the use of decyl bromide and butanedinitrile in the presence of a base such as sodium cyanide. The reaction typically occurs in a solvent system comprising water and alcohol, under reflux conditions. The product is then purified through filtration, extraction, and rectification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Decylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming imines or amides depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Decylbutanedioic acid.
Reduction: Decylbutanediamine.
Substitution: Decylbutanimine or decylbutanamide.
科学的研究の応用
2-Decylbutanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 2-Decylbutanedinitrile involves its interaction with molecular targets through its nitrile groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active intermediates that interact with specific molecular targets .
類似化合物との比較
Similar Compounds
Butanedinitrile: A simpler compound with two nitrile groups attached to a butane backbone.
Hexanedinitrile: Similar structure but with a hexane backbone.
Octanedinitrile: Similar structure but with an octane backbone.
Uniqueness
2-Decylbutanedinitrile is unique due to the presence of a long decyl chain, which imparts distinct physical and chemical properties. This long alkyl chain increases the compound’s hydrophobicity and influences its reactivity compared to shorter-chain analogs .
特性
CAS番号 |
830319-38-5 |
|---|---|
分子式 |
C14H24N2 |
分子量 |
220.35 g/mol |
IUPAC名 |
2-decylbutanedinitrile |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14H,2-11H2,1H3 |
InChIキー |
PJXQXDVSRBCVCI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


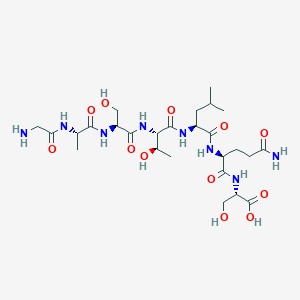
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)
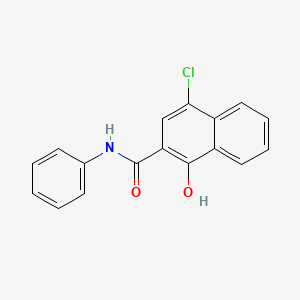

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
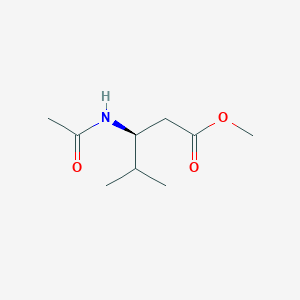
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
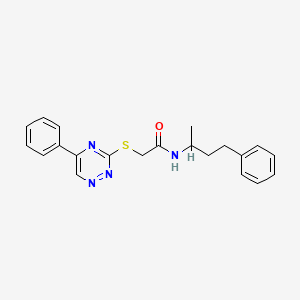

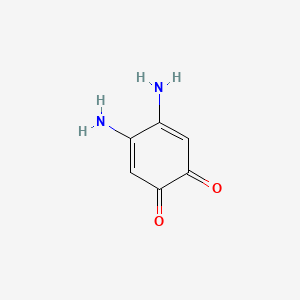
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
